molecular formula C17H18ClN3O3 B5162508 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide

Cat. No.: B5162508
M. Wt: 347.8 g/mol
InChI Key: OYKMZEFVQXZAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent inhibitor of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells.

Mechanism of Action

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide works by inhibiting the activity of NAE, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small protein that is involved in the regulation of protein degradation pathways in cells. By inhibiting NAE, this compound prevents the activation of NEDD8, leading to the accumulation of proteins that are targeted for degradation. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest, inhibition of DNA replication, and activation of the DNA damage response pathway. In addition, this compound has been shown to induce the expression of genes involved in apoptosis and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide for lab experiments is its potency and specificity as a NAE inhibitor. This makes it a valuable tool for studying the role of NEDD8 in protein degradation pathways in cells. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide and its potential use as a therapeutic agent. These include the development of more potent and selective NAE inhibitors, the identification of biomarkers for predicting response to this compound treatment, and the investigation of combination therapies that may enhance the efficacy of this compound in cancer treatment. In addition, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound in cancer cells.

Synthesis Methods

The synthesis of 2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide involves several steps, starting with the reaction of 3-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloroaniline to form the amide intermediate, which is further reacted with 2-methoxyethylamine to yield the final product.

Scientific Research Applications

2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer. In these studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-24-10-9-19-16(22)14-7-2-3-8-15(14)21-17(23)20-13-6-4-5-12(18)11-13/h2-8,11H,9-10H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKMZEFVQXZAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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